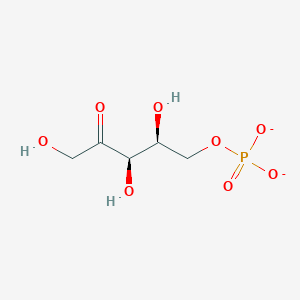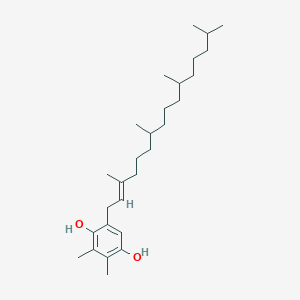
2,3-Dimethyl-6-phytylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-6-phytylhydroquinone is a member of the class of hydroquinones that is 2,3-dimethylbenzene-1,4-diol substituted by a phytyl group at position 6.
Scientific Research Applications
Electrochemical Applications
2,3-Dimethylhydroquinone has been explored in electrochemical applications. A study by Hosseiny Davarani et al. (2006) investigated the electrooxidation of 2,3-dimethylhydroquinone, revealing its potential in environmentally friendly electrochemical synthesis processes with high atomic economy Hosseiny Davarani et al., 2006.
Photosynthetic Research
In photosynthetic research, Bøler et al. (1972) found that 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone inhibits electron transport in chloroplasts, impacting the process of photosynthesis. This compound specifically inhibits the rate-limiting step between photosystems I and II Bøler et al., 1972.
Biological Systems
The isolation and characterization of compounds such as phytylplastoquinone from Euglena gracilis, as described by Whistance & Threlfall (1970), highlight the use of 2,3-dimethyl-6-phytylhydroquinone in studying biological systems Whistance & Threlfall, 1970.
Enzymatic Processes
Research by Liu & Bollag (1985) on enzymatic reactions involving compounds like 2,6-dimethylhydroquinone underscores its relevance in studying enzymatic binding and transformation processes Liu & Bollag, 1985.
Coenzyme Q Synthesis
Inoue et al. (1974) describe an efficient synthesis of coenzyme Q using 2,3-dimethylhydroquinone, highlighting its role in biochemical synthesis and its potential in pharmaceutical applications Inoue et al., 1974.
properties
Product Name |
2,3-Dimethyl-6-phytylhydroquinone |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22,29-30H,8-16,18H2,1-7H3/b23-17+ |
InChI Key |
SUFZKUBNOVDJRR-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
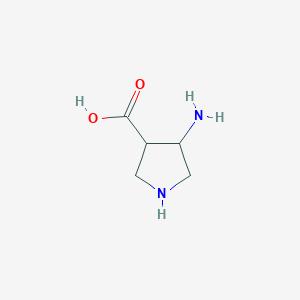

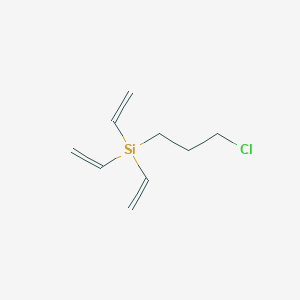
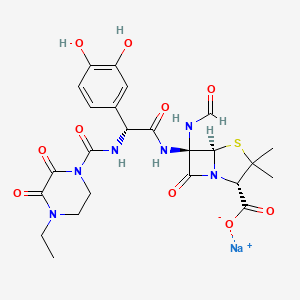
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
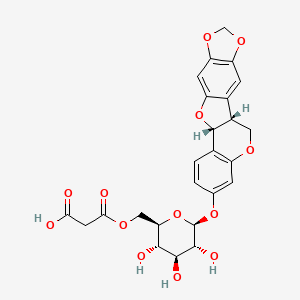

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)


![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
